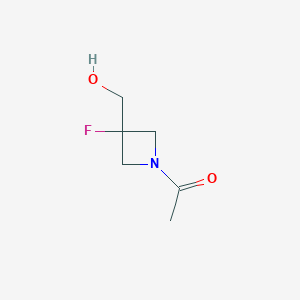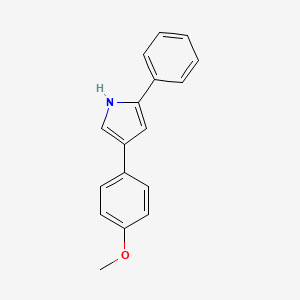
3-Bromo-4-fluoro-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-fluoro-2-methoxybenzaldehyde using bromine or a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The reaction is typically carried out in a solvent-free environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves metal halogen exchange and formylation reactions. For example, 2-fluoro-4-bromobenzaldehyde can be prepared through metal halogen exchange followed by formylation with a formyl source at low temperatures (0°C). The intermediate is then reacted with methanol in the presence of potassium carbonate to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Bromo-4-fluoro-2-methoxybenzoic acid.
Reduction: 3-Bromo-4-fluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-2-methoxybenzaldehyde is used in scientific research for various purposes:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzaldehyde depends on its specific application. In the context of enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the methoxy group.
3-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the fluorine atom .
Uniqueness
3-Bromo-4-fluoro-2-methoxybenzaldehyde is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H6BrFO2 |
|---|---|
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
3-bromo-4-fluoro-2-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3 |
InChI-Schlüssel |
UPJAIYPDNJJQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Br)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)

![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)





![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)

![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)

![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

